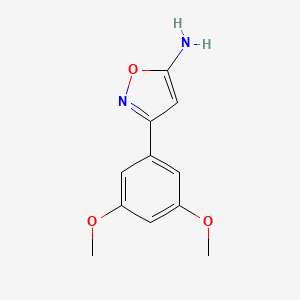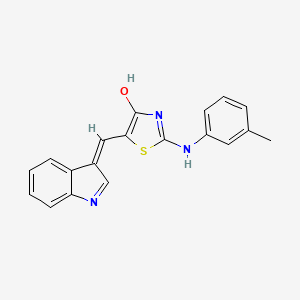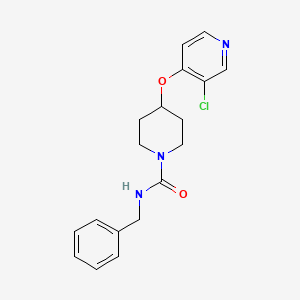![molecular formula C17H16N4O4S B2496210 N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898500-68-0](/img/structure/B2496210.png)
N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves multi-step chemical reactions. Starting materials, typically aromatic organic acids, are converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds are synthesized by reacting these thiols with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this family has been characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. These studies confirm the successful incorporation of the 1,3,4-oxadiazole moiety and various substitutions on the molecule (Siddiqui et al., 2014).
Chemical Reactions and Properties
Compounds containing the 1,3,4-oxadiazole ring are known for their reactivity towards various electrophiles and nucleophiles, demonstrating a range of chemical transformations. These reactions are crucial for the synthesis of derivatives with potential biological activities (Nayak et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of these compounds are influenced by their molecular structure and substituents. Specific studies on these aspects are crucial for understanding their behavior in various solvents and conditions, which is essential for their application in synthesis and drug formulation (Jenepha Mary et al., 2022).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interactions with biological molecules, are determined by their functional groups and overall molecular architecture. Studies have shown that these compounds exhibit promising biological activities, such as antibacterial and enzyme inhibition effects, which are directly related to their chemical properties (Aziz-Ur-Rehman et al., 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Research demonstrates various synthesis methods for derivatives of 1,3,4-oxadiazole and acetamide, showcasing the versatility of these compounds. These methods often involve the conversion of different aromatic organic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, followed by reactions with various electrophiles to obtain target molecules (K. Nafeesa et al., 2017), (S. Z. Siddiqui et al., 2014).
Characterization and Molecular Docking : Spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR are used for structural elucidation. Molecular docking studies are conducted to understand the interaction of synthesized derivatives with biological targets, revealing their potential pharmacological applications (S. Z. Siddiqui et al., 2014).
Pharmacological Evaluation
- Antibacterial and Enzyme Inhibition : Several studies have shown that derivatives of 1,3,4-oxadiazole and acetamide possess significant antibacterial activities against both gram-negative and gram-positive bacteria. Moreover, these compounds exhibit enzyme inhibition properties, indicating their potential in developing new therapeutic agents (K. Nafeesa et al., 2017), (S. Z. Siddiqui et al., 2014).
Anticancer Evaluation
- Anticancer Activity : Research on 1,3,4-oxadiazole derivatives has also explored their anticancer potential. Screening against an array of human cancer cells has revealed superior activity of certain derivatives, indicating the importance of the 1,3,4-oxadiazole moiety in the design of anticancer drugs (N. Polkam et al., 2021).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-23-13-6-5-12(8-14(13)24-2)19-15(22)10-26-17-21-20-16(25-17)11-4-3-7-18-9-11/h3-9H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSZPAVOQVVDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)
![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)

![2-(2-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2496145.png)

